

# Technical Monograph: 4-Chloro-2-methoxy-3-methylbenzoic Acid

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## Compound of Interest

**Compound Name:** 4-chloro-2-methoxy-3-methylbenzoic acid

**CAS No.:** 198344-88-6

**Cat. No.:** B6255026

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CAS Number: 198344-88-6 Molecular Formula: C<sub>9</sub>H<sub>9</sub>ClO<sub>3</sub> Molecular Weight: 200.62 g/mol

## Executive Summary

**4-Chloro-2-methoxy-3-methylbenzoic acid** is a highly specialized trisubstituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical intermediates. Its structure—characterized by a sterically crowded core with adjacent chloro, methyl, and methoxy substituents—imparts unique electronic and steric properties that are critical for modulating binding affinity in enzyme active sites.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for CAS 198344-88-6, providing a self-validating roadmap for its application in advanced organic synthesis.

## Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound exhibits a balance of lipophilicity and acidity typical of chlorinated anisic acids. The ortho-methoxy group influences the planarity of the carboxyl moiety, while the meta-methyl group provides steric bulk that can enhance metabolic stability in downstream derivatives.

Property	Value / Description
CAS Number	198344-88-6
IUPAC Name	4-Chloro-2-methoxy-3-methylbenzoic acid
Molecular Weight	200.62 g/mol
Appearance	White to off-white crystalline powder
Melting Point	138–146 °C (Typical range for class)
pKa (Predicted)	~3.5 (Acidic, modulated by Cl- withdrawing effect)
LogP (Predicted)	2.6 ± 0.3 (Moderate lipophilicity)
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
H-Bond Donors/Acceptors	1 Donor / 3 Acceptors

## Synthetic Methodology

Designing a synthesis for CAS 198344-88-6 requires navigating the directing effects of the benzene ring. Direct chlorination of 2-methoxy-3-methylbenzoic acid often favors the 5-position due to the strong para-directing effect of the methoxy group. Therefore, the most robust route involves O-methylation of the corresponding salicylic acid derivative or oxidation of the benzaldehyde precursor.

## Core Protocol: O-Methylation of 4-Chloro-2-hydroxy-3-methylbenzoic Acid

This pathway minimizes regioselectivity issues by establishing the chlorine position prior to the final functionalization.

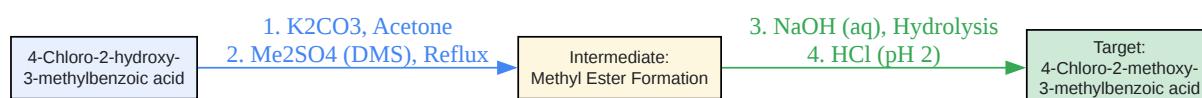
## Reagents & Conditions:

- Precursor: 4-Chloro-2-hydroxy-3-methylbenzoic acid
- Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI)
- Base: Potassium Carbonate ( $K_2CO_3$ )
- Solvent: Acetone or DMF
- Temperature: Reflux (55–60°C)

## Step-by-Step Workflow:

- Dissolution: Dissolve 1.0 eq of 4-chloro-2-hydroxy-3-methylbenzoic acid in anhydrous Acetone (0.5 M concentration).
- Deprotonation: Add 2.5 eq of anhydrous  $K_2CO_3$ . Stir at room temperature for 30 minutes to form the phenoxide/carboxylate dianion.
- Methylation: Dropwise add 2.2 eq of Dimethyl sulfate (DMS). Note: DMS is highly toxic; handle in a fume hood.
- Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.<sup>[1][2]</sup>
- Hydrolysis (Selectivity Control): The reaction typically produces the methyl ester. Treat the crude mixture with NaOH (aq) followed by acidification (HCl) to hydrolyze the ester back to the free acid while retaining the methyl ether.
- Isolation: Evaporate solvent, acidify to pH 2, and filter the precipitated white solid. Recrystallize from Ethanol/Water.

## Synthesis Visualization (Graphviz)



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Figure 1: Two-stage synthesis via O-methylation and ester hydrolysis to ensure regiochemical purity.

## Analytical Characterization

To validate the identity of CAS 198344-88-6, the following analytical parameters should be verified.

### **<sup>1</sup>H NMR Spectroscopy (400 MHz, DMSO-d<sub>6</sub>)**

- $\delta$  12.8-13.2 ppm (s, 1H): Carboxylic acid proton (-COOH).
- $\delta$  7.5-7.7 ppm (d, 1H): Aromatic proton at C6 (ortho to COOH, meta to Cl).
- $\delta$  7.2-7.4 ppm (d, 1H): Aromatic proton at C5 (ortho to Cl).
- $\delta$  3.8-3.9 ppm (s, 3H): Methoxy group (-OCH<sub>3</sub>) at C2.
- $\delta$  2.3-2.4 ppm (s, 3H): Methyl group (-CH<sub>3</sub>) at C3.
- Diagnostic Feature: The coupling constant between H5 and H6 (approx 8.0-8.5 Hz) confirms the adjacent proton arrangement.

### **HPLC Method (Purity Check)**

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 $\mu$ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 230 nm and 254 nm.
- Retention Time: Expect elution around 12–14 min (depending on flow rate).

## Applications in Drug & Agrochemical Development

### Auxin-Mimic Herbicide Development

This compound is a structural analog of Dicamba (3,6-dichloro-2-methoxybenzoic acid). The 4-chloro-3-methyl substitution pattern alters the steric fit within the TIR1 ubiquitin ligase complex (the auxin receptor).

- **Utility:** Researchers use this scaffold to tune volatility and resistance profiles in next-generation herbicides. The 3-methyl group increases lipophilicity, potentially enhancing leaf cuticle penetration.

### Pharmaceutical Intermediate

In medicinal chemistry, the 2-methoxy-3-methyl motif is a "privileged substructure" for disrupting protein-protein interactions.

- **Target Class:** Anti-inflammatory agents (COX inhibitors) and specific kinase inhibitors where the benzoic acid moiety mimics the phosphate binding pocket.
- **Bioisosterism:** The Cl/Me combination serves as a bioisostere for larger hydrophobic groups, locking the conformation of the methoxy group to favor specific binding modes.

### Safety & Handling (MSDS Highlights)

- **Signal Word:**WARNING
- **Hazard Statements:**
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[3]
- **Handling:** Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
- **Storage:** Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282989, 4-Chloro-3-methylbenzoic acid (Structural Analog). Retrieved from [[Link](#)]

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## Sources

- [1. 198344-88-6|4-Chloro-2-methoxy-3-methylbenzoic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. stacks.cdc.gov \[stacks.cdc.gov\]](#)
- [3. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Monograph: 4-Chloro-2-methoxy-3-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6255026/docs#technical-monograph-4-chloro-2-methoxy-3-methylbenzoic-acid>]

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